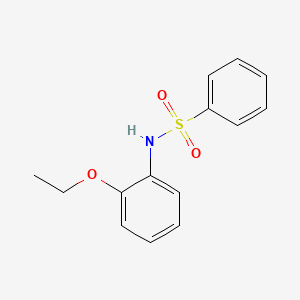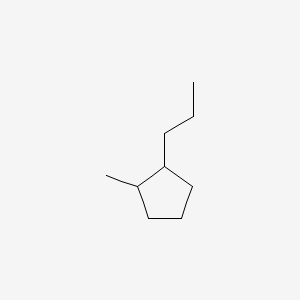
1-Methyl-2-propylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-propylcyclopentane is an organic compound with the molecular formula C₉H₁₈ . It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclopentane ring substituted with a methyl group and a propyl group. Its structure can be represented as:
CH3 | CH3-CH2-CH2-C5H9 Métodos De Preparación
The synthesis of 1-Methyl-2-propylcyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with propyl and methyl halides in the presence of a strong base such as sodium hydride. The reaction conditions typically include:
Temperature: 50-100°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Sodium hydride (NaH)
Industrial production methods may involve catalytic hydrogenation of corresponding alkenes or alkynes under high pressure and temperature conditions.
Análisis De Reacciones Químicas
1-Methyl-2-propylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl₂) or bromine (Br₂) under UV light, leading to the formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-propylcyclopentane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and stereochemistry.
Biology: Its derivatives are studied for potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-propylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Receptor Binding: It may interact with cell surface receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
1-Methyl-2-propylcyclopentane can be compared with other cycloalkanes such as:
Cyclopentane: Lacks the methyl and propyl substituents, making it less complex.
1-Methylcyclopentane: Contains only a methyl group, resulting in different reactivity and properties.
2-Propylcyclopentane: Contains only a propyl group, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Propiedades
Número CAS |
932-44-5 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
1-methyl-2-propylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
ADQJFBQXLAAVQA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



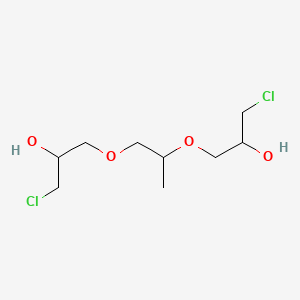



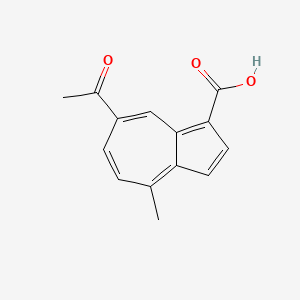

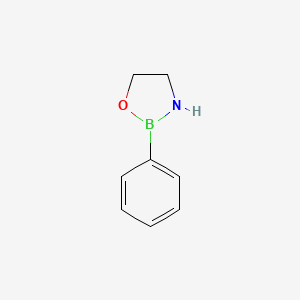
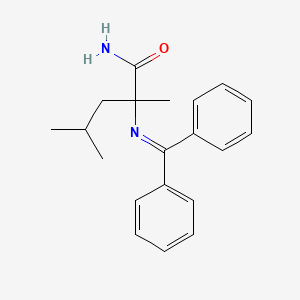
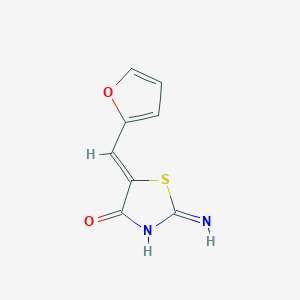
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
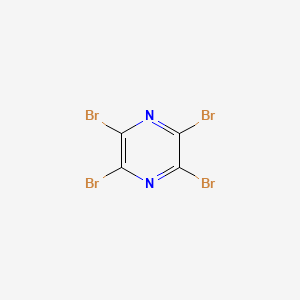
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
